molecular formula C10H9BrFNO2 B13198368 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one

5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B13198368
M. Wt: 274.09 g/mol
InChI Key: JZHRRLUCNREZSQ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromomethyl group and a fluorophenyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the oxazolidinone intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: The oxazolidinone ring can be reduced under specific conditions to yield amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly antibiotics and antiviral agents.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Material Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one depends on its application:

    Antibiotic Activity: As an antibiotic, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis.

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to the active site or allosteric sites, thereby modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different substituents.

    Tedizolid: A more potent oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.

    Cycloserine: An antibiotic with a different mechanism of action but similar structural features.

Uniqueness

5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one is unique due to the presence of both bromomethyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C10H9BrFNO2

Molecular Weight

274.09 g/mol

IUPAC Name

5-(bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9BrFNO2/c11-5-7-6-13(10(14)15-7)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2

InChI Key

JZHRRLUCNREZSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2F)CBr

Origin of Product

United States

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